Cas no 871673-24-4 (3-Amino-N-cyclopropylbenzamide)

3-Amino-N-cyclopropylbenzamide structure
871673-24-4 structure
상품 이름:3-Amino-N-cyclopropylbenzamide
CAS 번호:871673-24-4
MF:C10H12N2O
메가와트:176.215082168579
MDL:MFCD07355824
CID:1025139
PubChem ID:7064053

3-Amino-N-cyclopropylbenzamide 화학적 및 물리적 성질

이름 및 식별자

    • 3-Amino-N-cyclopropylbenzamide
    • BB_SC-7936
    • 3-Amino-N-cyclopropylbenzamide (ACI)
    • N-Cyclopropyl-3-aminobenzamide
    • Z111875424
    • MFCD07355824
    • BBL030739
    • CS-0456750
    • HMS1758F15
    • 871673-24-4
    • STK899002
    • WJB67324
    • DB-294205
    • VS-10007
    • F78851
    • SCHEMBL3646204
    • DTXSID50427703
    • EN300-15035
    • AKOS000264179
    • MDL: MFCD07355824
    • 인치: 1S/C10H12N2O/c11-8-3-1-2-7(6-8)10(13)12-9-4-5-9/h1-3,6,9H,4-5,11H2,(H,12,13)
    • InChIKey: XTQFXSVIFJUEAP-UHFFFAOYSA-N
    • 미소: O=C(C1C=C(N)C=CC=1)NC1CC1

계산된 속성

  • 정밀분자량: 176.09500
  • 동위원소 질량: 176.094963011g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 201
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 55.1Ų
  • 소수점 매개변수 계산 참조값(XlogP): 0.4

실험적 성질

  • PSA: 58.61000
  • LogP: 2.31700

3-Amino-N-cyclopropylbenzamide 보안 정보

3-Amino-N-cyclopropylbenzamide 세관 데이터

  • 세관 번호:2924299090
  • 세관 데이터:

    중국 세관 번호:

    2924299090

    개요:

    2924299090. 기타 링 아미드 (링 아미노 메틸 에스테르 포함) (이들의 파생물 및 소금 포함).부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 30.0%

    신고 요소:

    제품명, 성분 함량, 용도, 포장

    요약:

    2924299090. 기타 환상아미드(환상아미노메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 30.0%

3-Amino-N-cyclopropylbenzamide 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM202525-10g
3-Amino-N-cyclopropylbenzamide
871673-24-4 95%
10g
$525 2023-02-17
Chemenu
CM202525-5g
3-Amino-N-cyclopropylbenzamide
871673-24-4 95%
5g
$333 2023-02-17
Chemenu
CM202525-10g
3-Amino-N-cyclopropylbenzamide
871673-24-4 95%
10g
$525 2021-08-04
Enamine
EN300-15035-0.25g
3-amino-N-cyclopropylbenzamide
871673-24-4 95.0%
0.25g
$55.0 2025-02-21
Enamine
EN300-15035-5000mg
3-amino-N-cyclopropylbenzamide
871673-24-4 95.0%
5000mg
$380.0 2023-09-27
Fluorochem
042413-10g
3-Amino-N-cyclopropylbenzamide
871673-24-4 95%
10g
£738.00 2022-02-28
Enamine
EN300-15035-1000mg
3-amino-N-cyclopropylbenzamide
871673-24-4 95.0%
1000mg
$120.0 2023-09-27
Aaron
AR00H1PI-1g
3-Amino-N-cyclopropylbenzamide
871673-24-4 97%
1g
$180.00 2025-01-24
abcr
AB315236-1g
3-Amino-n-cyclopropylbenzamide, 95%; .
871673-24-4 95%
1g
€246.00 2025-02-27
1PlusChem
1P00H1H6-5g
3-Amino-N-cyclopropylbenzamide
871673-24-4 96%
5g
$528.00 2025-02-27

3-Amino-N-cyclopropylbenzamide 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
참조
Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors
Zhang, Jifa; et al, European Journal of Medicinal Chemistry, 2023, 248,

합성회로 2

반응 조건
1.1 Reagents: Diisopropylethylamine ,  Propylphosphonic anhydride Solvents: Dichloromethane ,  Ethyl acetate ;  10 min, rt
1.2 overnight, rt
2.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  1,4-Dioxane ;  72 h, rt
참조
Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors
Thomas, Michael G.; et al, Journal of Medicinal Chemistry, 2023, 66(15), 10413-10431

합성회로 3

반응 조건
1.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  overnight, rt
참조
Targeting the Kv11.1 (hERG) channel with allosteric modulators. Synthesis and biological evaluation of three novel series of LUF7346 derivatives
van Veldhoven, Jacobus P. D.; et al, European Journal of Medicinal Chemistry, 2021, 212,

합성회로 4

반응 조건
1.1 Reagents: Stannous chloride Solvents: Ethanol ;  2 h, rt → 100 °C
참조
Pyrrolo[3,2-b]quinoxaline Derivatives as Types I1/2 and II Eph Tyrosine Kinase Inhibitors: Structure-Based Design, Synthesis, and in Vivo Validation
Unzue, Andrea; et al, Journal of Medicinal Chemistry, 2014, 57(15), 6834-6844

합성회로 5

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  1,4-Dioxane ;  72 h, rt
참조
Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors
Thomas, Michael G.; et al, Journal of Medicinal Chemistry, 2023, 66(15), 10413-10431

합성회로 6

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 3 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
참조
Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors
Zhang, Jifa; et al, European Journal of Medicinal Chemistry, 2023, 248,

합성회로 7

반응 조건
1.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  8 h, rt
참조
Synthesis and bioactivity of novel adamantyl derivatives as potent MDR reversal agents
Naik, Ravi; et al, Bulletin of the Korean Chemical Society, 2011, 32(12), 4444-4446

합성회로 8

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  15 h, 25 °C
2.1 Reagents: Stannous chloride Solvents: Ethanol ;  2 h, rt → 100 °C
참조
Pyrrolo[3,2-b]quinoxaline Derivatives as Types I1/2 and II Eph Tyrosine Kinase Inhibitors: Structure-Based Design, Synthesis, and in Vivo Validation
Unzue, Andrea; et al, Journal of Medicinal Chemistry, 2014, 57(15), 6834-6844

3-Amino-N-cyclopropylbenzamide Raw materials

3-Amino-N-cyclopropylbenzamide Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:871673-24-4)3-Amino-N-cyclopropylbenzamide
A862757
순결:99%
재다:5g
가격 ($):328.0